Stallimycin
Overview
Description
Preparation Methods
Stallimycin is produced by the fermentation of streptomycete in a fermentation medium containing a carbon source, a nitrogen source, and other nutrients . The fermentation process involves cultivating the streptomycete in a controlled environment to optimize the production of this compound. The compound is then extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Stallimycin undergoes various chemical reactions, including binding to the minor groove of double-stranded B-DNA. It forms strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs. The compound’s interactions with DNA are crucial for its antibacterial and antitumor activities. Common reagents and conditions used in these reactions include the presence of DNA and appropriate buffers to maintain the stability of the DNA-stallimycin complex.
Scientific Research Applications
Stallimycin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its ability to bind to DNA and form stable complexes. In biology, this compound is used to investigate the mechanisms of DNA binding and the effects of DNA-binding compounds on cellular processes. In medicine, this compound is explored for its potential as an antibacterial and antitumor agent . It has shown promise in inhibiting the SARS-CoV-2 PLpro enzyme, making it a potential therapeutic agent for COVID-19 . In industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Stallimycin exerts its effects by binding to the minor groove of double-stranded B-DNA in a non-intercalative manner . This binding forms strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs . The compound’s interaction with DNA disrupts the normal functioning of the DNA, leading to its antibacterial and antitumor activities. This compound’s mechanism of action involves targeting DNA and interfering with its replication and transcription processes .
Comparison with Similar Compounds
Stallimycin is similar to other DNA-binding compounds, such as netropsin and distamycin B . this compound is unique in its ability to form strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs . This specificity makes this compound a valuable tool in studying DNA interactions and developing new therapeutic agents. Other similar compounds include telaprevir, grazoprevir, and boceprevir, which are known protease inhibitors .
Properties
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBAOYRENQEPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6576-51-8 (mono-hydrochloride) | |
Record name | Stallimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045637 | |
Record name | Stallimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-47-5 | |
Record name | Distamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stallimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | distamycin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stallimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STALLIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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